sodium;4-methylbenzenesulfonate;hydrate
Description
Sodium 4-methylbenzenesulfonate hydrate (C₇H₇NaO₃S·nH₂O), also known as sodium tosylate hydrate, is a sulfonic acid salt characterized by a methyl-substituted benzene ring and a sulfonate group. Key identifiers include CAS 12068-03-0, ChemSpider ID 12090, and molecular weight 194.18 g/mol (anhydrous) . It is widely used as a surfactant, phase-change material (PCM) additive, and intermediate in organic synthesis due to its thermal stability and solubility in polar solvents .
Properties
IUPAC Name |
sodium;4-methylbenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;;/h2-5H,1H3,(H,8,9,10);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXIVCIRWMNTJB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Nucleophilic Substitution (SN2) Reactions
Sodium 4-methylbenzenesulfonate hydrate serves as a precursor for generating tosylates, which act as excellent leaving groups in SN2 reactions. For example:
-
Reaction with Benzenethiolate :
(S)-Pentan-2-yl-4-methylbenzenesulfonate reacts with benzenethiolate to form (R)-pentan-2-yl(phenyl)sulfane via a stereospecific SN2 mechanism. The tosylate group departs, leading to inversion of configuration at the chiral center . -
Reaction with Azide :
(R)-sec-Butyl 4-methylbenzenesulfonate reacts with sodium azide to form (S)-2-azidobutane, demonstrating the stereochemical outcome of SN2 pathways .
Key Mechanistic Features :
-
Backside attack by the nucleophile.
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Transition state stabilization by polar aprotic solvents.
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Rate dependence on both substrate and nucleophile concentrations .
Desulfonation Under Basic Conditions
Heating sodium 4-methylbenzenesulfonate hydrate in strong bases (e.g., NaOH) induces desulfonation:
This reaction produces p-cresol, a phenolic compound, with sodium sulfite as a byproduct. The mechanism involves sulfonic acid group elimination under high pH and temperature .
Experimental Conditions :
Hydrolysis Inhibition in Hydrotropic Systems
Sodium 4-methylbenzenesulfonate hydrate retards the hydrolysis of activated amides (e.g., 1-benzoyl-3-phenyl-1,2,4-triazole) by stabilizing hydrophobic encounter complexes. Studies show:
| Parameter | Value |
|---|---|
| Hydrolysis rate decrease (G(c)) | −500 ± 131 J kg⁻¹ mol⁻² |
| Mechanism | Hydrophobic stabilization of transition state |
This inhibitory effect is attributed to the compound’s ability to form micelle-like aggregates, which alter solvent accessibility to the hydrolytic probe .
Coordination Chemistry in Corrosion Inhibition
Sodium 4-methylbenzenesulfonate derivatives act as mixed-type inhibitors for mild steel (MS) in acidic environments. Key findings include:
| Inhibitor | Inhibition Efficiency (1.0 M HCl, 30°C) | Adsorption Isotherm | ΔG°<sub>ads</sub> (kJ/mol) |
|---|---|---|---|
| 4-BOBAMS* | 92.3% at 500 ppm | Langmuir | −37.2 |
| 1-BOPAMS* | 89.7% at 500 ppm | Langmuir | −35.8 |
*4-BOBAMS: 4-(benzyloxy)-4-oxobutan-1-aminium 4-methylbenzenesulfonate; 1-BOPAMS: 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate .
Mechanism :
-
Adsorption via sulfonate groups coordinating with Fe atoms.
Salt Metathesis Reactions
Sodium 4-methylbenzenesulfonate hydrate participates in salt-exchange reactions with metal cations. For example:
Cesium 4-methylbenzenesulfonate, synthesized via this route, is used in hydrotropy studies .
Scientific Research Applications
Chemical Properties and Structure
Sodium 4-methylbenzenesulfonate hydrate has the molecular formula (where represents the number of water molecules in the hydrate). The compound features a sulfonate group that enhances its solubility and reactivity in various chemical processes.
Organic Synthesis
Sodium 4-methylbenzenesulfonate serves as a crucial intermediate in organic synthesis. Its applications include:
- Alkylating Agent : It acts as a non-oxidizing catalyst in alkylation reactions, facilitating the formation of complex organic molecules.
- Sulfonating Agent : The compound is used to introduce sulfonate groups into organic molecules, which can enhance their solubility and reactivity.
Case Study: Synthesis of Pharmaceuticals
Research has demonstrated the utility of sodium 4-methylbenzenesulfonate in synthesizing pharmaceutical compounds such as doxycycline and amoxicillin. For instance, derivatives of this sulfonate have been successfully utilized in the synthesis of antibiotics through nucleophilic substitution reactions, showcasing its importance in medicinal chemistry .
Catalysis
The compound plays a significant role in catalysis:
- Hydrotropes : Sodium 4-methylbenzenesulfonate is classified as a hydrotrope, which enhances the solubility of hydrophobic compounds in aqueous solutions. This property is beneficial for various organic reactions conducted in water.
Research Findings on Hydrotropic Effects
Studies indicate that sodium 4-methylbenzenesulfonate can significantly increase the reaction rates of multiphase transformations. For example, it has been shown to improve the efficiency of microwave-assisted reactions by enhancing solubility and promoting better interaction between reactants .
Agricultural Applications
In agriculture, sodium 4-methylbenzenesulfonate is utilized as an additive in fertilizers:
- Crystallization Aid : It reduces the water content during ammonium bicarbonate crystallization, preventing agglomeration and improving the quality of fertilizer products .
Detergent Industry
The compound is widely used in the production of synthetic detergents:
- Slurry Conditioning : It acts as a conditioning agent for slurries during detergent manufacturing. By lowering viscosity and enhancing moisture retention, it improves processing efficiency and product quality .
Application Benefits
| Benefit | Description |
|---|---|
| Viscosity Reduction | Lowers slurry viscosity for easier processing |
| Moisture Retention | Increases moisture content by 2-4%, reducing costs |
| Anti-Caking Agent | Improves product flowability and reduces clumping |
Environmental Considerations
Research into the environmental impact of sodium 4-methylbenzenesulfonate is ongoing. Studies focus on its degradation products and potential toxicity to aquatic life. Understanding these factors is crucial for assessing its safety in industrial applications .
Mechanism of Action
The mechanism of action of sodium;4-methylbenzenesulfonate;hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Sodium Dodecylbenzene Sulfonate (SDBS, C₁₈H₂₉NaO₃S)
- Structural Differences : SDBS features a dodecyl (C₁₂) alkyl chain attached to the benzene ring, whereas sodium tosylate has a methyl group. The longer alkyl chain in SDBS enhances its amphiphilicity, making it a superior surfactant .
- Applications: Methane Hydrate Formation: SDBS accelerates hydrate nucleation and growth by reducing surface tension at the gas-water interface. In 3D-rGO/SDBS composites, it achieves methane storage capacities of 160–170 v/v, outperforming sodium tosylate in this role . Thermal Properties: SDBS improves thermal conductivity in PCMs when combined with carbon nanotubes, a property less studied in sodium tosylate .
Sodium 4-Hydroxybenzenesulfonate Dihydrate (C₆H₅NaO₄S·2H₂O)
- Applications: Used in pharmaceuticals (e.g., phenol sulfonate derivatives) and as a corrosion inhibitor. Its higher solubility in water (compared to sodium tosylate) makes it suitable for aqueous formulations .
Sodium 1-Octanesulfonate Monohydrate (C₈H₁₇NaO₃S·H₂O)
- Structural Differences : A linear octane chain attached to the sulfonate group provides moderate surfactant properties, balancing hydrophobicity and biodegradability.
- Applications : Primarily used in analytical chemistry as an ion-pairing agent. Its shorter alkyl chain results in lower critical micelle concentration (CMC) than SDBS but higher than sodium tosylate .
Surfactant Efficiency
Pharmaceutical Utility
- Sodium Tosylate Hydrate: Limited direct use in drugs but serves as a stabilizing excipient.
- Sodium Gualenate Monohydrate (C₁₅H₁₉NaO₄S·H₂O): A complex azulene-derived sulfonate with anti-inflammatory applications (e.g., Azunol®) .
- Carbazochrome Sodium Sulfonate Hydrate : Used to control capillary bleeding, demonstrating slow pharmacokinetic changes in drug compatibility studies .
Q & A
Q. What are the standard methodologies for synthesizing high-purity sodium 4-methylbenbenzenesulfonate, and how do reaction parameters influence product quality?
Answer: Synthesis typically involves sulfonation of 4-methylbenzene (toluene) using sulfur trioxide (SO₃) in a controlled reactor, followed by neutralization with sodium hydroxide. Key parameters include:
- Sulfonation temperature : Optimal temperatures range between 35–50°C to minimize side reactions like over-sulfonation .
- Molar ratios : A 1:1.05 molar ratio of dodecylbenzene to SO₃ ensures high conversion efficiency and purity (>98%) .
- Neutralization pH : Maintaining pH 7–8 during neutralization prevents hydrolysis of the sulfonic acid intermediate.
Characterization via titration (for sulfonic acid content) and FTIR (for functional group verification) is critical for quality control.
Q. How is the crystal structure of sodium 4-methylbenzenesulfonate hydrate characterized, and what intermolecular interactions stabilize it?
Answer: X-ray crystallography is the primary method. Key findings include:
- Hydrogen-bonded chains : The anion (4-methylbenzenesulfonate) and cation (e.g., 2-aminoanilinium in related salts) form [010] chains via N–H⋯O hydrogen bonds (bond lengths: 1.86–2.12 Å) .
- Hydration effects : Water molecules occupy interstitial sites, participating in O–H⋯O interactions that stabilize the lattice .
Thermogravimetric analysis (TGA) can quantify hydrate stability, showing dehydration steps at 80–120°C .
Advanced Research Questions
Q. How can sodium 4-methylbenzenesulfonate hydrate be optimized as a surfactant to enhance CO₂ hydrate formation kinetics?
Answer: Experimental design involves:
- Concentration gradients : Testing 0.1–1.0 g/L in static reactors to identify optimal promoting concentrations (e.g., 0.5 g/L reduces induction time by 40% compared to SDS) .
- Kinetic modeling : A first-order rate equation incorporating surfactant adsorption at the gas-liquid interface explains accelerated nucleation .
- Synergistic additives : Combining with nanoparticles (e.g., graphite) further enhances gas storage capacity by 25% via interfacial tension reduction .
Q. What computational approaches elucidate the role of sodium 4-methylbenzenesulfonate in polymer synthesis mechanisms?
Answer: Density Functional Theory (DFT) studies reveal:
- Complexation with initiators : Sodium 4-methylbenzenesulfonate forms 1:1 or 2:1 complexes with lithium-based initiators (e.g., LDPB), lowering activation barriers for styrene polymerization .
- Solvent effects : In cyclohexane, the sulfonate anion stabilizes transition states via electrostatic interactions, favoring isotactic polypropylene formation .
Molecular dynamics simulations further predict micellar behavior in aqueous systems, critical for emulsion polymerization .
Q. How do contradictory data arise in studies of sodium 4-methylbenzenesulfonate’s thermal degradation, and how can they be resolved?
Answer: Contradictions often stem from:
- Degradation pathways : Competing mechanisms (e.g., desulfonation vs. oxidation) under varying temperatures (15–35°C) produce inconsistent byproduct profiles .
- Analytical limitations : Online viscometry paired with machine learning (e.g., random forest models) distinguishes degradation patterns obscured by traditional methods .
Resolution strategy : - Controlled degradation experiments : Isothermal TGA coupled with GC-MS identifies dominant pathways at specific temperatures.
- Model validation : Cross-referencing experimental data with Arrhenius-based predictions reduces uncertainty .
Q. What advanced analytical techniques are employed to detect trace impurities in sodium 4-methylbenzenesulfonate hydrate?
Answer:
- HPLC-MS : Detects sulfonic acid derivatives (e.g., over-sulfonated isomers) at ppm levels .
- Ion chromatography : Quantifies residual sulfate ions (<0.1% w/w) from incomplete neutralization .
- NMR spectroscopy : ¹H and ¹³C NMR distinguish hydrate forms (mono- vs. dihydrate) via water proton integration .
Q. How does sodium 4-methylbenzenesulfonate hydrate function as a stabilizing agent in nanoparticle synthesis?
Answer:
- Electrostatic stabilization : The sulfonate group adsorbs onto nanoparticle surfaces (e.g., CuO), creating a negatively charged layer that prevents aggregation .
- Concentration-dependent effects : At 0.3–0.5 mM, it reduces particle size from 50 nm to 15 nm by controlling nucleation rates .
- Synergy with reductants : Paired with sodium borohydride, it enhances colloidal stability while maintaining catalytic activity .
Q. Methodological Notes
- Data sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Journal of Macromolecular Science) over commercial databases.
- Contradiction management : Use multi-technique validation (e.g., XRD + DFT for structural analysis) to reconcile conflicting results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
